molecular formula C26H22O10 B192339 Salvianolic acid A CAS No. 96574-01-5

Salvianolic acid A

Cat. No.: B192339
CAS No.: 96574-01-5
M. Wt: 494.4 g/mol
InChI Key: YMGFTDKNIWPMGF-UCPJVGPRSA-N
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Description

Salvianolic acid A is one of the most abundant water-soluble phenolic acids extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This traditional Chinese medicine has been used for centuries to treat cardiovascular diseases. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic effects in various medical conditions .

Mechanism of Action

Target of Action

Salvianolic acid A (SAA) is a potent anti-oxidative compound isolated from Danshen, a traditional Chinese medicine . It has been found to target multiple proteins and pathways to exert systematic pharmacological effects . Some of the identified targets include the mammalian target of rapamycin (mTOR) , 3C protease , and Src tyrosine family proteins such as Fyn and Src . These targets play crucial roles in various physiological processes, including cancer and metabolism .

Mode of Action

SAA interacts with its targets in several ways. For instance, it activates targeted autophagy and apoptosis pathways through mTOR, causing the downregulation of autophagy-related proteins, thus alleviating myocardial ischemia-reperfusion injury (MIRI) . SAA also inhibits the Enterovirus 71 (EV71) virus infection in a concentration-dependent manner by anchoring to E71, a member of the enzyme catalytic triad .

Biochemical Pathways

SAA affects several biochemical pathways. It inhibits the activation of nuclear factor-B (NF-B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, subsequently attenuating the secretion of tumor necrosis factor and interleukin-1 . SAA also regulates the PI3K/AKT/mTOR, Bcl-2/Bax, and caspase-3/cleaved caspase-3 signaling pathways .

Pharmacokinetics

The pharmacokinetics of SAA have been studied in humans. It was found that SAA was well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events . The main pharmacokinetic parameter of SAA showed a lack of proportionality with the dose range after single dosing .

Result of Action

The molecular and cellular effects of SAA’s action are diverse. It has been found to inhibit macrophage polarization to M2-like tumor-associated macrophages (TAMs) by inhibiting the ERK pathway and promotes M2-like TAM re-polarization to the M1 TAMs . This suggests that SAA could reduce liver fibrosis and the molecular mechanisms behind it are closely associated with the regulation of PI3K/AKT/mTOR, Bcl-2/Bax, and caspase-3/cleaved caspase-3 signaling pathways .

Action Environment

The action, efficacy, and stability of SAA can be influenced by various environmental factors. It’s worth noting that SAA is a water-soluble compound , which may influence its bioavailability and stability in different environments

Biochemical Analysis

Biochemical Properties

Salvianolic acid A has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects . The cardiovascular protection of this compound is not only because it acts as reactive oxygen species scavengers, but also due to the reduction of leukocyte-endothelial adherence, inhibition of inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirect regulation of immune function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and the secretion of type I collagen and type III collagen in CFs . It also has been reported to have anti-inflammatory and antioxidant, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to activate AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway . Competitive binding of this compound to target proteins to interrupt protein-protein interactions has also been found to be a mechanism of cardiovascular protection by this compound .

Temporal Effects in Laboratory Settings

In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake . In vitro, this compound caused a dose-dependent increase in glucose consumption and enhanced glucose uptake .

Dosage Effects in Animal Models

In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects .

Transport and Distribution

This compound is well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events (TEAEs) which appeared to be no dose-related . PBPK modeling suggested the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. It is known that it is one of the most abundant water-soluble components extracted from Danshen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvianolic acid A can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is extracted from Salvia miltiorrhiza using solvents like ethanol or methanol, followed by purification using sephadex chromatography and preparative chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Salvia miltiorrhiza roots. The process includes solvent extraction, followed by purification steps such as chromatography. Advanced techniques like HPLC and mass spectrometry are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Salvianolic acid A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Salvianolic acid A is part of a group of compounds known as salvianolic acids, which include salvianolic acid B, salvianolic acid C, and salvianolic acid D. Among these, this compound is the most potent antioxidant. Salvianolic acid B is the most abundant, while salvianolic acid C and D have unique structural features that contribute to their specific bioactivities. The uniqueness of this compound lies in its strong antioxidant properties and its ability to modulate multiple biological pathways .

Conclusion

This compound is a remarkable compound with diverse applications in chemistry, biology, medicine, and industry. Its potent antioxidant properties and ability to modulate various biological pathways make it a valuable subject of scientific research. Continued studies on this compound and its derivatives hold promise for the development of new therapeutic strategies and health products.

Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316580
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96574-01-5
Record name Salvianolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96574-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvianolic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvianolic acid A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIANOLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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